Phenothiazine-10-propionitrile
Overview
Description
Phenothiazine-10-propionitrile is a derivative of phenothiazine, a well-known heterocyclic compound containing sulfur and nitrogen atoms. Phenothiazine derivatives are widely recognized for their diverse applications in medicinal chemistry, particularly due to their unique electronic and optical properties .
Mechanism of Action
Target of Action
Phenothiazine-10-propionitrile primarily targets the Androgen receptor . The Androgen receptor plays a crucial role in the regulation of gene expression and affects cellular proliferation and differentiation in target tissues .
Mode of Action
Phenothiazines, the class of compounds to which it belongs, are known to inhibit dopamine, histamine, serotonin, acetylcholine, and α-adrenergic receptors . This broad spectrum of inhibition results in diverse effects and side-effect profiles .
Biochemical Pathways
Phenothiazine derivatives, including this compound, affect various biochemical pathways. They have been reported to inhibit calmodulin and protein kinase C , leading to an anti-proliferative effect . They also inhibit the transport function of P-glycoprotein , reversing multidrug resistance .
Pharmacokinetics
Phenothiazines, in general, are known to have complex pharmacokinetics, with their absorption, distribution, metabolism, and excretion varying significantly based on their specific chemical structure .
Result of Action
The molecular and cellular effects of this compound’s action are diverse due to its broad range of targets. Its inhibition of various receptors can lead to a range of effects, from neuroleptic action to antimicrobial effects . In addition, its inhibition of calmodulin and protein kinase C can lead to anti-proliferative effects .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, in a biological environment, Phenothiazines can act as antioxidants in the presence of hydroxyl and hydroperoxyl radicals . .
Biochemical Analysis
Biochemical Properties
Phenothiazine-10-propionitrile, like other phenothiazines, exhibits intriguing photophysical and redox properties . It has been shown to participate in photocatalytic oxidative coupling reactions of amines
Cellular Effects
Phenothiazines, including this compound, have been reported to have significant antimicrobial effects, enhancing the bactericidal function of macrophages and inhibiting efflux pumps . They can also eliminate bacterial resistance plasmids and destroy bacteria by their membrane-destabilizing effect .
Molecular Mechanism
This compound, like other phenothiazines, exhibits reversible redox behavior and maintains a strong excited-state reduction potential . It can efficiently catalyze the oxidative coupling of amines to imines under visible-light irradiation
Metabolic Pathways
This compound, like other phenothiazines, is likely to be metabolized through various pathways. Phenothiazines have been reported to undergo S-oxidation, aromatic hydroxylation, and N-dealkylation .
Transport and Distribution
Phenothiazines are known to be highly protein-bound and have a large volume of distribution .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Phenothiazine-10-propionitrile typically involves the reaction of phenothiazine with 2-chloroethyl cyanide under specific conditions. One common method includes the use of a high boiling organic solvent such as quinoline or N-methyl-2-pyrrolidone, with iodine or sodium iodide as a catalyst . The reaction is carried out under reflux conditions, followed by cooling, filtration, and recrystallization to obtain the pure product .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve similar steps but on a larger scale. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity while reducing production costs .
Chemical Reactions Analysis
Types of Reactions: Phenothiazine-10-propionitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the phenothiazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation, nitration, and sulfonation reactions typically involve reagents like chlorine, nitric acid, and sulfuric acid.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted phenothiazine derivatives .
Scientific Research Applications
Phenothiazine-10-propionitrile has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Chloro-Phenothiazine-10-propionitrile: This compound is similar in structure but contains a chlorine atom at the 2-position.
Phenothiazine: The parent compound, which lacks the cyanoethyl group, serves as a basis for many derivatives.
Uniqueness: Phenothiazine-10-propionitrile is unique due to the presence of the cyanoethyl group, which imparts distinct electronic and steric properties.
Properties
IUPAC Name |
3-phenothiazin-10-ylpropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2S/c16-10-5-11-17-12-6-1-3-8-14(12)18-15-9-4-2-7-13(15)17/h1-4,6-9H,5,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDIIBWHOHWIOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30281406 | |
Record name | 10-(2-Cyanoethyl)phenothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30281406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1698-80-2 | |
Record name | Phenothiazine-10-propionitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139052 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenothiazine-10-propionitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21556 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 10-(2-Cyanoethyl)phenothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30281406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the impact of crystal packing on the structure of Phenothiazine-10-propionitrile?
A1: Research shows that this compound exhibits a consistent dihedral angle between the two planes of its o-phenylene rings, regardless of variations in its solid-state packing patterns. [, ] This was observed by comparing the crystal structures of this compound and a chemically similar molecule, Phenothiazine-10-propionic acid. Despite their different packing arrangements, both molecules displayed the same dihedral angle, suggesting that this structural feature is likely an intrinsic property of the molecule rather than being significantly influenced by crystal packing forces. []
Q2: What is the crystal structure of this compound?
A2: this compound crystallizes in the centrosymmetric monoclinic space group P21/n. [] Its unit cell dimensions are: a = 5.785(1)Å, b = 15.427(3)Å, c = 14.497(4)Å, and β = 92.50(1)°. [] The unit cell contains four molecules (Z = 4). [] The dihedral angle between the two planes of the o-phenylene rings is 135.4(3)°, and the C-S-C angle within the folded heterocyclic ring is 97.8(7)°. [] The average C-S bond length is 1.76(1)Å. []
Q3: How is deuterium-labelled Chlorpromazine synthesized using this compound?
A3: this compound, also known as 10-(2-Cyanoethyl)phenothiazine, serves as a valuable starting material in the synthesis of deuterium-labelled Chlorpromazine and its metabolites. [] This approach circumvents the challenge of directly attaching the aliphatic side-chain to the tricyclic system. By utilizing this compound, the carbon skeleton of the side chain is already in place before introducing the deuterium label. [] This method allows for the efficient synthesis of Chlorpromazine-d2 and its metabolites with high isotopic purity (>95%). []
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